4-[3-(cycloheptylamino)butyl]phenol
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Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds with specific substituents, such as 4-[3-(cycloheptylamino)butyl]phenol, often involves condensation reactions, where an amino compound and an aldehyde or ketone precursor are combined. A study by Manda (1974) explored the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes, shedding light on methodologies potentially applicable to the synthesis of compounds with similar structural motifs (Manda, 1974).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[3-(cycloheptylamino)butyl]phenol has been elucidated through various spectroscopic techniques, including infrared and electronic spectra analysis. These techniques offer insights into the electronic and molecular geometry of the phenols, which are crucial for understanding the chemical behavior and reactivity of the compound (Manda, 1974).
Chemical Reactions and Properties
Phenolic compounds undergo oxidation reactions that can yield stable radical species and crystalline oxidation products. The oxidation of phenols like those studied by Manda (1974) with lead dioxide results in phenoxyl radicals, demonstrating the reactivity of the phenol group in oxidative environments and the potential for forming structurally diverse oxidation products (Manda, 1974).
properties
IUPAC Name |
4-[3-(cycloheptylamino)butyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(18-16-6-4-2-3-5-7-16)8-9-15-10-12-17(19)13-11-15/h10-14,16,18-19H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRYIXVPDSZPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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